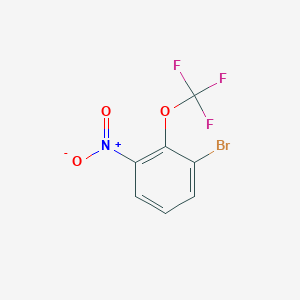

1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAZYANPLPDFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural & Functional Analysis of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

The following technical guide details the structural analysis, synthesis, and functional applications of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene . This document is structured to serve as a strategic resource for medicinal chemists and process engineers dealing with highly functionalized fluorinated aromatics.

Molecular Identity & Significance

1-Bromo-3-nitro-2-(trifluoromethoxy)benzene represents a "privileged scaffold" in modern drug discovery. It belongs to a class of 1,2,3-trisubstituted benzenes where the central substituent is a sterically demanding and lipophilic trifluoromethoxy (

This molecule acts as a high-value building block because it combines three distinct chemical handles—a halogen (

Core Properties

| Property | Specification | Note |

| IUPAC Name | 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene | |

| Molecular Formula | ||

| Molecular Weight | 285.99 g/mol | Heavy atom count: 15 |

| Fluorine Count | 3 | Imparts high lipophilicity ( |

| Substitution Pattern | 1,2,3-Trisubstituted (Contiguous) | High steric hindrance at C2 |

| Electronic State | Electron Deficient | "Pull-Pull" system ( |

Electronic & Steric Architecture

Understanding the reactivity of this molecule requires analyzing the competition between its substituents. The trifluoromethoxy group at position 2 is the structural pivot.

The "Orthogonal" Conformation

Unlike a methoxy group (

-

Consequence: This blocks the "top" and "bottom" faces of the adjacent positions (C1 and C3), shielding the bromine and nitro groups from metabolic attack but also hindering nucleophilic approach during synthesis.

Electronic Push-Pull Map

-

(Position 3): Strong withdrawing group (

-

(Position 2): Inductively withdrawing (

- (Position 1): Weakly deactivating but ortho/para directing.

Figure 1: Electronic and steric interactions in the 1,2,3-trisubstituted core. The central OCF3 group creates a "steric wall" affecting both neighbors.

Synthetic Pathways

Synthesis of 1,2,3-trisubstituted benzenes is notoriously difficult due to regioselectivity issues (the "meta-directing" conflict). Two primary routes are validated for high-purity production.

Route A: The Directed Nitration (Recommended)

This route utilizes the strong directing power of the trifluoromethoxy group in a precursor that is already halogenated.

-

Starting Material: 1-Bromo-2-(trifluoromethoxy)benzene.

-

Reagent: Fuming

/ -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Challenge: The

group directs para (to position 5). The -

Optimization: To force nitration at position 3 (ortho to

), the reaction must be run under kinetic control or involve a blocking group at position 5, though direct nitration usually yields a mixture favoring the 5-nitro isomer. -

Correction: For the 1,2,3-pattern , a more reliable route is Route B .

-

Route B: The Phenol Alkylation (High Fidelity)

This route builds the

Protocol:

-

Precursor: 2-Bromo-6-nitrophenol. (Commercially available or made via bromination of 2-nitrophenol).

-

Step 1 (

-Trifluoromethylation):-

Reagents:

, Sodium Hydride ( -

Alternative (Modern): Use of Togni’s Reagent II or silver-mediated trifluoromethylation.

-

-

Result: The oxygen is capped with

, locking the 1-Br, 2-OCF3, 3-NO2 structure.

Figure 2: Retrosynthetic workflow via O-trifluoromethylation of the phenol precursor.

Reactivity & Applications

Once synthesized, the molecule serves as a divergent scaffold.

Chemoselective Suzuki-Miyaura Coupling

The bromine at C1 is the most reactive site for Pd-catalyzed cross-coupling.

-

Constraint: The bulky

group at C2 hinders the approach of the Palladium catalyst. -

Solution: Use active, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate oxidative addition.

-

Protocol:

-

Catalyst:

(1 mol%) + SPhos (2 mol%). -

Base:

(2.0 equiv). -

Solvent: Toluene/Water (10:1) at 100°C.

-

Nitro Reduction

The nitro group at C3 can be reduced to an aniline, providing a handle for amide coupling or heterocycle formation (e.g., benzimidazoles).

-

Method:

or -

Note: If the bromine must be preserved, avoid

(risk of hydrodehalogenation). Use Stannous Chloride (

Nucleophilic Aromatic Substitution ( )

The nitro group activates the ring. Under harsh conditions, the bromine or the nitro group itself can be displaced by strong nucleophiles (amines, thiols), especially since the

Analytical Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are distinct.

H NMR (400 MHz, )

The molecule possesses three aromatic protons in a contiguous 4,5,6 arrangement (relative to the ring numbering 1-Br, 2-OCF3, 3-NO2).

-

7.95 ppm (dd, 1H, H4): Ortho to

-

7.85 ppm (dd, 1H, H6): Ortho to

- 7.45 ppm (t, 1H, H5): Meta to both withdrawing groups.

-

Coupling Constants:

,

F NMR

-

-58.0 ppm (s, 3F): Characteristic singlet for aryl trifluoromethoxy. The shift is slightly downfield compared to unsubstituted

Safety & Handling

-

Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. The brominated/fluorinated nature suggests potential persistence and toxicity.

-

Storage: Store under inert atmosphere (Argon) at 2-8°C. Light sensitive (due to Nitro group).

-

Skin Absorption: Highly lipophilic; rapid dermal absorption is likely. Double-gloving (Nitrile over Laminate) is required.

References

-

BenchChem. (2025).[1] 1-Bromo-3-nitro-2-(trifluoromethyl)benzene Properties and Safety. Retrieved from

-

Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

-

Google Patents. (2007). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. Retrieved from

-

PubChem. (2025).[2] 2-(Trifluoromethoxy)nitrobenzene Compound Summary. Retrieved from

Sources

Electronic effects of OCF3 group in 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group in 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethoxy (OCF3) group has emerged as a crucial substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, which differ significantly from the classic methoxy group, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. This guide provides a comprehensive analysis of the electronic effects of the OCF3 group, focusing on its role within the highly functionalized aromatic system of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene. We will dissect the interplay between inductive and resonance effects, predict the molecule's reactivity, and provide standardized protocols for its analysis and use as a synthetic building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of trifluoromethoxylated compounds.

The Trifluoromethoxy Group: A Profile in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical design.[1] Among fluorinated moieties, the trifluoromethoxy (OCF3) group is particularly noteworthy for its profound impact on molecular properties. Unlike its hydrocarbon analog, the methoxy (-OCH3) group, which is a strong resonance donor and ring activator, the OCF3 group acts as a potent deactivator of aromatic rings towards electrophilic attack.[4]

This behavior stems from a complex balance of two opposing electronic forces:

-

A Dominant Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly withdrawing electron density from the oxygen atom and, by extension, the aromatic ring through the sigma bond network. This is the primary contributor to the group's overall electron-withdrawing nature.[4][5]

-

A Weakened Resonance Effect (+M): While the oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance, the strong inductive pull of the CF3 moiety significantly diminishes the oxygen's ability to do so.[4]

The net result is a substituent that deactivates the aromatic system while still directing incoming electrophiles to the ortho and para positions, albeit with greatly reduced reactivity. More importantly, the OCF3 group imparts high lipophilicity (Hansch π parameter of +1.04) and exceptional metabolic stability, as the C-F bonds are resistant to cleavage by metabolic enzymes like Cytochrome P450.[2][6] These properties are highly desirable in drug design for enhancing membrane permeability, increasing bioavailability, and extending a drug's half-life.[2][7]

Quantifying Electronic Influence: Hammett Parameters

The electronic impact of a substituent can be quantified using Hammett substituent constants (σ). A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The table below compares the OCF3 group to other common substituents.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Primary Electronic Effect |

| -OCF3 | 0.38 [8] | 0.35 [8][9] | Strong Inductive Withdrawal |

| -OCH3 | 0.12 | -0.27 | Strong Resonance Donation |

| -CF3 | 0.43 | 0.54[10] | Strong Inductive & Resonance Withdrawal |

| -NO2 | 0.71 | 0.78 | Strong Inductive & Resonance Withdrawal |

| -Br | 0.39 | 0.23 | Inductive Withdrawal, Weak Resonance Donation |

Data compiled from established chemical literature.[8][9][10]

As the data shows, the OCF3 group is strongly electron-withdrawing at both the meta and para positions, confirming that its inductive effect is dominant.

Caption: Dominant inductive vs. weakened resonance effects of the OCF3 group.

Analysis of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

The title compound, 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene, presents a highly electron-deficient aromatic system. The cumulative electron-withdrawing power of the nitro (-NO2), trifluoromethoxy (-OCF3), and bromo (-Br) groups profoundly influences the molecule's reactivity.

The molecular structure features a benzene ring substituted with these three groups in a 1,2,3-pattern, creating a valuable intermediate for organic synthesis.[11]

Synthesis Strategy

-

Nitration of Trifluoromethoxybenzene: Starting with trifluoromethoxybenzene, nitration (HNO3/H2SO4) would yield a mixture of ortho and para isomers, with the para isomer often predominating. The desired 2-nitro-1-(trifluoromethoxy)benzene would need to be isolated.

-

Bromination of 2-Nitro-1-(trifluoromethoxy)benzene: The next step would be bromination. The -OCF3 group is an o,p-director and the -NO2 group is a m-director. On the 2-nitro-1-(trifluoromethoxy)benzene intermediate, both groups direct to the 5-position (meta to nitro, para to OCF3) and the 3-position (meta to nitro, ortho to OCF3). To achieve bromination at the 3-position (adjacent to the nitro group), forcing conditions might be necessary, potentially using a brominating agent like N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBI) in a strong acid medium to control selectivity.[11][12]

This proposed route highlights the synthetic challenges in creating such a sterically crowded and electronically deactivated molecule.

Predicted Reactivity

The confluence of three electron-withdrawing groups renders the aromatic ring extremely electron-poor.

-

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for SNAr. The bromine atom serves as a good leaving group. The strong electron-withdrawing -NO2 and -OCF3 groups, particularly those positioned ortho and para to the leaving group, are essential for stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. In this specific isomer, the -NO2 group is ortho to the bromine, which provides powerful stabilization through resonance, making the bromine atom highly susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols.[11][13]

-

Electrophilic Aromatic Substitution (EAS): The ring is severely deactivated towards electrophiles (e.g., further nitration or halogenation).[14] Any potential EAS reaction would require extremely harsh conditions and would be expected to proceed very slowly. The directing effects would favor substitution at the 5-position, which is para to the -OCF3 group and meta to both the -Br and -NO2 groups.

Caption: Standard workflow for DFT-based computational analysis.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the high reactivity of the C-Br bond via substitution with a model nucleophile, such as piperidine.

Disclaimer: This is a generalized protocol. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment and a fume hood.

Materials:

-

1-Bromo-3-nitro-2-(trifluoromethoxy)benzene (Substrate)

-

Piperidine (Nucleophile)

-

Potassium Carbonate (Base)

-

Dimethylformamide (DMF, Anhydrous Solvent)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Magnesium Sulfate (for drying)

Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 eq).

-

Add anhydrous DMF to dissolve the substrate.

-

-

Addition of Reagents:

-

Add potassium carbonate (2.0 eq) to the solution. This base will neutralize the HBr formed during the reaction.

-

Add piperidine (1.2 eq) dropwise to the stirred solution at room temperature.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The high activation of the substrate suggests this reaction should be relatively fast.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the substitution.

-

Conclusion

The trifluoromethoxy group is a powerful tool for modifying molecular properties, primarily through its strong electron-withdrawing inductive effect and its contribution to lipophilicity and metabolic stability. In 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene, the OCF3 group works in concert with a nitro group to create an exceptionally electron-deficient aromatic ring. This electronic arrangement deactivates the molecule towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution at the bromine-bearing carbon. Understanding these electronic dynamics is paramount for scientists aiming to utilize this and similar building blocks for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. The computational and experimental protocols provided herein offer a framework for further investigation and application of this versatile chemical scaffold.

References

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent - ResearchGate. [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]

-

Mechanism of the two-step synthesis of ortho-OCF3 (hetero)arylamine derivatives - Organic & Biomolecular Chemistry. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]

-

Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups - Refubium, Freie Universität Berlin. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters - Wang Lab. [Link]

-

Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene from benzene - brainly.com. [Link]

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google P

-

1-bromo-2-nitro-3-(trifluoromethyl)Benzene - PubChem. [Link]

-

m-BROMONITROBENZENE - Organic Syntheses Procedure. [Link]

-

1-Bromo-3-(trifluoromethoxy)benzene - PubChem. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry. [Link]

-

Hammett Equation Problem Set - University of Calgary. [Link]

-

Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody - ResearchGate. [Link]

-

Benzene, 1-bromo-3-nitro- (CAS 585-79-5) - Cheméo. [Link]

-

Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density - Yanbu Journal of Engineering and Science. [Link]

-

Gas‐Phase Structure and Vibrational Properties of Trifluoromethyl Trifluoromethanesulfonate, CF3SO2OCF3 - ResearchGate. [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - ResearchGate. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University Chemistry. [Link]

-

Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT - Journal of University of Shanghai for Science and Technology. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vaia.com [vaia.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. web.viu.ca [web.viu.ca]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene|CAS 1192548-07-4 [benchchem.com]

- 12. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecules with tailored properties. Halogenated and nitrated benzene derivatives, particularly those bearing fluorine-containing substituents, are established as critical building blocks. This guide provides a comprehensive technical overview of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene, a compound of significant interest for its potential applications in drug discovery and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous structures to present a robust profile of its synthesis, predicted properties, and potential utility.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene is not readily found in major chemical databases, its fundamental identifiers can be determined from its structure.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene | Predicted |

| Molecular Formula | C₇H₃BrF₃NO₃ | Calculated |

| Molecular Weight | 286.00 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC(F)(F)F)[O-] | Predicted |

| InChI Key | (Predicted) | - |

The physicochemical properties of this compound are anticipated to be influenced by the presence of the electron-withdrawing nitro and trifluoromethoxy groups, as well as the bromine atom.

| Property | Predicted Value/Information | Rationale/Comparison |

| Physical State | Likely a solid at room temperature. | Similar substituted nitrobenzenes are often crystalline solids. |

| Melting Point | Moderately high | The presence of polar groups and a halogen would increase intermolecular forces. |

| Boiling Point | Elevated | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF). | The hydrophobic benzene ring and trifluoromethoxy group limit aqueous solubility. |

| Lipophilicity (LogP) | High | The trifluoromethoxy group is known to significantly increase lipophilicity.[1] |

Proposed Synthesis Pathway

The synthesis of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene requires a strategic approach to navigate the directing effects of the substituents on the benzene ring. The trifluoromethoxy group (-OCF₃) is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and the resonance donation from the oxygen lone pairs.[2] Conversely, the nitro group (-NO₂) is a strongly deactivating and meta-directing group.[3][4][5][6]

A plausible synthetic route would commence with 2-(trifluoromethoxy)aniline. The amino group is a strongly activating, ortho-, para-director, which can be used to control the initial substitution pattern before being removed.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene.

Detailed Experimental Protocol

Step 1: Bromination of 2-(Trifluoromethoxy)aniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(trifluoromethoxy)aniline in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. The product, 4-Bromo-2-(trifluoromethoxy)aniline, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization.

Step 2: Nitration of 4-Bromo-2-(trifluoromethoxy)aniline

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: Dissolve the 4-Bromo-2-(trifluoromethoxy)aniline from the previous step in concentrated sulfuric acid in a three-necked flask, and cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a few hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product, 4-Bromo-6-nitro-2-(trifluoromethoxy)aniline, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Deamination of 4-Bromo-6-nitro-2-(trifluoromethoxy)aniline

-

Diazotization: Suspend the 4-Bromo-6-nitro-2-(trifluoromethoxy)aniline in a mixture of ethanol and concentrated sulfuric acid. Cool the suspension to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

Deamination: After the diazotization is complete, add hypophosphorous acid (H₃PO₂) to the reaction mixture.

-

Reaction Progression: Allow the reaction to proceed, during which the diazonium salt will be reduced, and the amino group will be replaced by a hydrogen atom.

-

Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene can be purified by column chromatography.

Potential Applications in Research and Drug Development

The unique combination of a bromine atom, a nitro group, and a trifluoromethoxy group on a benzene ring makes 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene a valuable intermediate in several areas:

-

Medicinal Chemistry: The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. The nitro group can be a pharmacophore itself or can be reduced to an amino group, providing another point for diversification.

-

Agrochemicals: Similar to pharmaceuticals, the properties conferred by the trifluoromethoxy group are beneficial for the development of new pesticides and herbicides.

-

Materials Science: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and trifluoromethoxy groups, makes this compound a potential precursor for the synthesis of novel electronic materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene is not available, the safety precautions should be based on the known hazards of analogous compounds, such as substituted nitrobenzenes and halogenated aromatics.

-

Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactivity: The synthesis involves strong acids and oxidizing agents, which require careful handling in a well-ventilated fume hood.

-

Disposal: All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.

Conclusion

1-Bromo-3-nitro-2-(trifluoromethoxy)benzene represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in synthetic chemistry. This guide has provided a detailed, technically grounded overview of its predicted properties and a plausible, multi-step synthesis. The strategic combination of its functional groups opens avenues for the creation of diverse and complex molecules for applications in drug discovery, agrochemicals, and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to fully unlock its synthetic potential.

References

-

Vaia. What is directive influence of nitro group in electrophilic substitution of aromatic compounds? [Online] Available at: [Link]

-

SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. [Online] Available at: [Link]

-

Study Prep in Pearson+. The nitro group directs electrophilic aromatic substitution to th... [Online] Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Online] Available at: [Link]

-

Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in. [Online] Available at: [Link]

-

Vedantu. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. [Online] Available at: [Link]

-

Cognito. Directing Effects Revision notes | International A-Level · CIE. [Online] Available at: [Link]

-

Journal of the American Chemical Society. Aromatic substitution. 53. Electrophilic nitration, halogenation, acylation, and alkylation of (.alpha.,.alpha.,.alpha.-trifluoromethoxy)benzene. [Online] Available at: [Link]

-

LibreTexts. 12_09_11.html.ppt [Read-Only]. [Online] Available at: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Online] Available at: [Link]

-

PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Online] Available at: [Link]

-

ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. [Online] Available at: [Link]

-

YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Online] Available at: [Link]

- Google Patents. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent | Journal of the American Chemical Society. [Online] Available at: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Online] Available at: [Link]

-

ResearchGate. Nitration of trifluoromethyl benzene. [Online] Available at: [Link]

-

PMC. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. [Online] Available at: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Online] Available at: [Link]

-

SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Online] Available at: [Link]

-

QuickCompany. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. [Online] Available at: [Link]

-

Refubium - Freie Universität Berlin. Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. [Online] Available at: [Link]

- Google Patents. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vaia.com [vaia.com]

- 4. scispace.com [scispace.com]

- 5. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

Technical Guide: Lipophilicity and LogP Profiling of 2-Trifluoromethoxy Nitrobenzene Derivatives

Executive Summary

The "Super-Lipophilic" Orthogonal Scaffold

In modern medicinal chemistry, the 2-trifluoromethoxy nitrobenzene scaffold represents a critical intersection of electronic deactivation and lipophilic escalation.[1] The trifluoromethoxy group (

This guide analyzes the lipophilicity (LogP) and structural dynamics of this scaffold. Unlike planar substituents, the

Physicochemical Fundamentals

The Fluorine Effect: Electronic & Steric Landscape

The 2-trifluoromethoxy nitrobenzene core is defined by the interplay between two potent electron-withdrawing groups (EWG).[1]

-

The Nitro Group (

): A strong EWG ( -

The Trifluoromethoxy Group (

): A lipophilic EWG (

Conformational Orthogonality:

A critical differentiator is conformation.[1] While

Visualization: The Lipophilicity Escalator

The following diagram illustrates the dramatic shift in lipophilicity and electronic character when transitioning from standard ethers to the fluorinated scaffold.

Figure 1: The "Lipophilicity Escalator" demonstrating the physicochemical shift from Anisole to the target scaffold.[1]

Lipophilicity Analysis (LogP/LogD)

Quantitative Data: Hansch Analysis

The lipophilicity of 2-trifluoromethoxy nitrobenzene derivatives can be estimated with high precision using Hansch substituent constants (

The Equation:

Key Constants:

-

Benzene (Base): 2.13[1]

- (Trifluoromethoxy): +1.04 (Highly Lipophilic)[1]

- (Nitro): -0.28 (Slightly Hydrophilic/Polar)[1]

- (Chlorine): +0.71[1]

- (Methyl): +0.56[1]

Comparative Data Table

The table below contrasts the target scaffold with common analogs. Note that the ortho substitution often results in a slightly lower experimental LogP than the theoretical sum due to steric twisting, which disrupts the solvation shell.

| Compound | Structure | Theoretical LogP ( | Experimental LogP | Notes |

| Benzene | Ph-H | 2.13 | 2.13 | Reference Standard |

| Nitrobenzene | Ph-NO2 | 1.85 | 1.85 | Polar, EWG |

| (Trifluoromethoxy)benzene | Ph-OCF3 | 3.17 | ~3.0 - 3.2 | "Super-lipophilic" ether |

| 1-Nitro-2-(trifluoromethoxy)benzene | Target | 2.89 | 2.49 - 2.60 | Steric effects reduce LogP |

| 4-Chloro derivative | 4-Cl-2-OCF3-PhNO2 | 3.60 | ~3.50 | High protein binding risk |

| 4-Methyl derivative | 4-Me-2-OCF3-PhNO2 | 3.45 | ~3.30 | Metabolic soft spot on -CH3 |

Critical Insight: The experimental LogP of the target (approx 2.5) is lower than the theoretical sum (2.9). This is the "Ortho Effect." The bulky

andgroups force each other out of planarity, reducing the conjugation and exposing the polar nitro oxygens slightly more to the solvent than predicted by additive models.

Experimental Methodologies

For this scaffold, computational predictions often fail to account for the specific orthogonal twist. Therefore, experimental validation is mandatory.[1]

Protocol Selection: Shake-Flask vs. HPLC[1]

-

Shake-Flask (OECD 107): The absolute gold standard, but labor-intensive and prone to emulsion errors with fluorinated compounds.[1]

-

RP-HPLC (OECD 117): The recommended method for high-throughput screening of derivatives.[1] It correlates retention time (

) on a C18 column with LogP.[1]

Detailed Protocol: RP-HPLC Determination (OECD 117)

This protocol uses retention factors (

Reagents & Equipment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), capped silica.[1]

-

Mobile Phase: Methanol/Water (75:25 v/v), isocratic.[1] Buffered to pH 7.4 if ionizable groups (amines/acids) are present on the derivative.

-

Standards: Thiourea (dead time marker), Nitrobenzene, Toluene, Naphthalene, Phenanthrene.[1]

Step-by-Step Workflow:

-

Dead Time (

) Determination: Inject Thiourea. Measure the retention time of the unretained peak. -

Calibration: Inject the reference mix. Calculate capacity factor (

) for each: -

Sample Analysis: Inject 1-nitro-2-(trifluoromethoxy)benzene (dissolved in mobile phase). Calculate its

and interpolate LogP from the linear regression equation.

Workflow Visualization

Figure 2: Step-by-step workflow for determining LogP via RP-HPLC (OECD 117).

Application in Drug Development[3][4]

Metabolic Stability & Bioisosterism

The 2-trifluoromethoxy nitrobenzene scaffold is frequently employed to block metabolic "soft spots."[1]

-

Oxidative Blockade: In non-fluorinated aromatics, the para and ortho positions are susceptible to CYP450-mediated hydroxylation.[1] The

group is metabolically inert.[1] -

Lipophilicity Modulation: If a lead compound is too polar to cross the Blood-Brain Barrier (BBB), substituting a

or

Case Context: Riluzole Synthesis

This specific scaffold (1-nitro-2-(trifluoromethoxy)benzene) appears as an intermediate/impurity in the synthesis of Riluzole (used for Amyotrophic Lateral Sclerosis).[1] Riluzole contains the trifluoromethoxy group, which is essential for its pharmacokinetic profile. The nitro precursor must be reduced to the aniline (2-trifluoromethoxy aniline) carefully to avoid defluorination.

References

-

OECD Guidelines for the Testing of Chemicals. (2004).[2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][3] OECD Publishing.[1] [Link][1]

-

Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem.[1] (Provides Hansch constants and conformational analysis of OCF3).

-

PubChem. (2025).[1] Compound Summary: 1-Nitro-2-(trifluoromethyl)benzene (Analog Data).[1] National Library of Medicine.[1] [Link][1]

-

Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science.[1] (Authoritative review on orthogonal conformation of fluorinated ethers).

Sources

Methodological & Application

Application Note & Protocols: Strategic Functionalization of the Bromine Position in 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

An in-depth guide to the strategic functionalization of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene, a key building block in modern chemical synthesis.

Introduction: A Privileged Scaffold in Chemical Synthesis

1-Bromo-3-nitro-2-(trifluoromethoxy)benzene is a highly valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique combination of strategically placed functional groups on an aromatic core. The molecule features a bromine atom, an excellent leaving group for a multitude of cross-coupling reactions.[1] The benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the nitro (NO₂) group and the trifluoromethoxy (OCF₃) group.[2] This electronic nature not only activates the bromine for substitution but also influences the reactivity of the entire aromatic system.

The trifluoromethoxy group, in particular, is a prized substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3] The nitro group can serve as a precursor to an amino group via reduction, opening pathways to a vast array of nitrogen-containing heterocycles.[1][2]

This guide provides a comprehensive overview of the primary synthetic transformations targeting the C-Br bond of this scaffold. We will delve into the mechanistic rationale behind key reactions, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and high-yielding functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for elaborating the 1-bromo-3-nitro-2-(trifluoromethoxy)benzene core. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron species, typically a boronic acid.[4] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[5]

Experimental Protocol: Synthesis of 1-(Phenyl)-3-nitro-2-(trifluoromethoxy)benzene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 mmol, 270 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

-

Catalyst/Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl compound.

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable pre-catalyst. Ligand systems like SPhos can improve efficiency for challenging substrates.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] Cs₂CO₃ is often more effective but also more expensive. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic solvent system is common to dissolve both organic and inorganic reagents. |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

| Expected Yield | 75-95% | Highly dependent on the specific boronic acid used. |

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond.[6][7] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are common motifs in organic materials and complex natural products.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[7] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the alkyne itself.[7] An amine base is used both to deprotonate the alkyne and to serve as a ligand.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-3-nitro-2-(trifluoromethoxy)benzene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 mmol, 270 mg), copper(I) iodide (CuI) (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 17.5 mg).

-

Solvent and Reagent Addition: Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

-

Reaction Execution: Stir the mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitate and catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (eluent: hexane/ethyl acetate) to obtain the arylalkyne product.

Data Presentation: Sonogashira Coupling Parameters

| Parameter | Condition | Rationale |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium sources for Sonogashira coupling. |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for forming the copper acetylide intermediate, accelerating transmetalation.[6][7] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a proton scavenger and solvent. |

| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are required to prevent side reactions.[8] |

| Temperature | Room Temperature to 60 °C | The reaction is often efficient at mild temperatures. |

| Expected Yield | 80-98% | Generally a high-yielding reaction. |

Visualization: Sonogashira Coupling Workflow

Caption: Workflow for Sonogashira cross-coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically aryl amines.[9] It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.

Mechanistic Rationale: The mechanism is similar to other Pd-catalyzed couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[9] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to promote the crucial reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

Caution: The nitro group on the substrate is sensitive to some strong bases. While sodium tert-butoxide (NaOtBu) is common, it may be incompatible.[10] A weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a safer starting point for this specific substrate.

Experimental Protocol: Synthesis of N-Phenyl-3-nitro-2-(trifluoromethoxy)aniline

-

Reaction Setup: In a glovebox, add 1-bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 mmol, 270 mg), cesium carbonate (Cs₂CO₃, 1.5 mmol, 488 mg), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and ligand (e.g., Xantphos, 0.04 mmol, 23 mg) to a vial.

-

Reagent Addition: Add aniline (1.2 mmol, 0.11 mL) and anhydrous, degassed toluene (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Buchwald-Hartwig Amination Parameters

| Parameter | Condition | Rationale |

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |

| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich phosphine ligands are essential for promoting reductive elimination.[9][11] |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required. Base choice must be compatible with the nitro group.[10] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |

| Temperature | 90-120 °C | Elevated temperatures are typically required. |

| Expected Yield | 60-90% | Yields can vary significantly based on the amine coupling partner and ligand choice. |

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the 1-bromo-3-nitro-2-(trifluoromethoxy)benzene ring makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction provides a direct, metal-free pathway to introduce a variety of nucleophiles.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group at the ortho position, providing significant stabilization.[13][14][15] In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. The stabilization of the Meisenheimer complex by the ortho-nitro group is the key factor that makes this reaction highly favorable.[12]

Experimental Protocol: Synthesis of 1-Methoxy-3-nitro-2-(trifluoromethoxy)benzene

-

Reaction Setup: To a round-bottom flask, add a solution of sodium methoxide (NaOMe, 1.5 mmol) in methanol (MeOH, 5 mL).

-

Substrate Addition: Add 1-bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 mmol, 270 mg) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature and carefully neutralize with 1M aqueous HCl. Remove the methanol under reduced pressure.

-

Extraction: Add water (15 mL) and extract the product with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography if necessary.

Data Presentation: SNAr Reaction Parameters

| Parameter | Condition | Rationale |

| Nucleophile | NaOMe, NaOEt, KCN, R₂NH | A strong nucleophile is required. Alkoxides, cyanides, and amines are common. |

| Solvent | MeOH, EtOH, DMSO, DMF | The solvent often corresponds to the nucleophile (e.g., MeOH for MeO⁻) or is a polar aprotic solvent. |

| Temperature | Room Temperature to Reflux | The high activation of the ring often allows for mild reaction conditions. |

| Expected Yield | >90% | SNAr on this substrate is typically very efficient and high-yielding. |

Visualization: SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Grignard Reagent Formation: A Note on Incompatibility

The formation of a Grignard reagent (R-MgBr) by reacting an aryl halide with magnesium metal is a classic method for reversing the polarity of the carbon atom, turning it into a potent nucleophile.[16][17][18]

Incompatibility and Limitations: It is critical for researchers to recognize that Grignard reagents are generally incompatible with nitro groups . The Grignard reagent is highly basic and nucleophilic and will readily react with the electrophilic nitro group, leading to a complex mixture of side products and decomposition rather than the desired organomagnesium species.

Alternative Strategies: For transformations requiring a nucleophilic aryl species, alternative organometallic reagents that can be prepared under conditions compatible with nitro groups should be considered:

-

Organozinc Reagents: Can be prepared under milder conditions.

-

Organoboron Reagents: (See Suzuki-Miyaura Coupling) The arylboronic ester can be prepared first, isolating it before use in a subsequent coupling reaction.

-

Low-Temperature Halogen-Metal Exchange: Using reagents like n-butyllithium at very low temperatures (e.g., -78 °C) can sometimes achieve exchange before the organolithium attacks the nitro group, but this is a challenging and often low-yielding procedure.

Due to this fundamental incompatibility, a standard protocol for Grignard formation with this substrate is not provided. Researchers should instead pursue the cross-coupling strategies outlined above.

Conclusion

1-Bromo-3-nitro-2-(trifluoromethoxy)benzene is an activated and versatile substrate for a wide range of synthetic transformations. Its electron-deficient nature makes it an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, as well as for metal-free Nucleophilic Aromatic Substitution. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.

References

- 1-Bromo-3-nitro-2-(trifluoromethyl)benzene - Benchchem. (URL: )

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene - Benchchem. (URL: )

-

Suzuki reaction - Wikipedia. (URL: [Link])

- Grignard Reaction. (URL: )

-

Ullmann reaction - Wikipedia. (URL: [Link])

-

Grignard reagent - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

- Flow Chemistry: Sonogashira Coupling. (URL: )

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (URL: )

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Reaction scheme for the Buchwald-Hartwig amination of 1, 3,... - ResearchGate. (URL: [Link])

- Ni(III)

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

-

1-bromo-2-nitro-3-(trifluoromethyl)Benzene | C7H3BrF3NO2 | CID 53865962 - PubChem. (URL: [Link])

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (URL: [Link])

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (URL: [Link])

-

Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (URL: [Link])

-

Ullmann coupling: the first publication - OperaChem. (URL: [Link])

- Grignard Reaction - Web Pages. (URL: )

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: )

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (URL: [Link])

-

Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC. (URL: [Link])

- Mechanism of Grignard Reagent Formation.

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. (URL: [Link])

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google P

-

Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC. (URL: [Link])

-

Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Nucleophilic aromatic substitution strategies for trifluoromethoxy benzenes

Abstract

The trifluoromethoxy (

This Application Note details two distinct nucleophilic strategies:

-

Synthesis: A Silver-Mediated Oxidative Nucleophilic Substitution protocol to install the

group, overcoming anion decomposition. -

Functionalization: An

protocol utilizing the

Part 1: The Mechanistic Challenge

The "Death Valley" of the Trifluoromethoxide Anion

The primary barrier to nucleophilic trifluoromethoxylation is the rapid decomposition of the open-shell anion. Unlike the stable methoxide anion (

Key Insight: Successful protocols must intercept the

Part 2: Protocol A - Installing the Group

Silver-Mediated Oxidative Nucleophilic Substitution

Objective: Install

Reagents & Materials

-

Substrate: Aryl Stannane (

) or Aryl Boronic Acid ( - Precursor: Trifluoromethyl triflate (TFMS) [Warning: Volatile].

-

Fluoride Source: Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[1]

-

Mediator: Silver hexafluorophosphate (

).[1] -

Oxidant: Selectfluor (F-TEDA-PF6).

-

Solvent: THF/Acetone (anhydrous).

Step-by-Step Protocol

-

Reagent Preparation (Glovebox Recommended):

-

In a vial, weigh

(2.0 equiv) and Selectfluor (1.2 equiv). -

In a separate vial, weigh TASF (2.0 equiv).

-

-

Generation (The "Ritter-Ngai" Sequence):

-

Dissolve TASF in THF/Acetone (1:1) at -30 °C.

-

Add TFMS (2.0 equiv) slowly. Note: TASF activates TFMS to generate

.

-

-

Metal Transmetallation:

-

Add the Aryl Stannane (1.0 equiv) to the reaction mixture.

-

Immediately add the

/Selectfluor mixture. -

Mechanistic Note: Ag(I) captures

to form

-

-

Reaction:

-

Stir at -30 °C for 2 hours, then warm to Room Temperature (RT) over 1 hour.

-

-

Workup:

-

Filter through a pad of Celite to remove silver salts.

-

Concentrate and purify via silica gel chromatography.

-

Critical Control Point: Temperature control at -30 °C is vital. Above this temperature, the rate of

Part 3: Protocol B - Utilizing the Group

-Directed for Library Synthesis

Objective: Use the electron-withdrawing nature of an existing

Comparative Electronic Parameters (Hammett Constants)

| Substituent | Electronic Effect | ||

| 0.78 | 0.71 | Strong Activator | |

| 0.54 | 0.43 | Strong Activator | |

| 0.35 | 0.38 | Moderate Activator | |

| 0.23 | 0.37 | Weak Activator | |

| 0.00 | 0.00 | Neutral |

Step-by-Step Protocol

Scenario: Substitution of 1-fluoro-2-(trifluoromethoxy)benzene with a secondary amine.

-

Setup:

-

Charge a reaction vial with the fluoro-trifluoromethoxy substrate (1.0 equiv).

-

Add the amine nucleophile (1.2–1.5 equiv).

-

Add Base:

(2.0 equiv) or

-

-

Solvent System:

-

Use DMSO or NMP (0.5 M concentration). Note: Polar aprotic solvents stabilize the Meisenheimer complex.

-

-

Thermal Activation:

-

Heat to 80–100 °C.

-

Optimization: If the substrate is sterically hindered, use Microwave irradiation (120 °C, 30 min).

-

-

Monitoring:

-

Monitor via LC-MS. The product will show a characteristic mass shift (+Amine -HF).

-

-

Workup:

-

Dilute with EtOAc, wash with water (

) to remove DMSO. Dry over

-

References

-

Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). "Silver-Mediated Oxidative C–H Trifluoromethoxylation of Arenes and Heteroarenes." Angewandte Chemie International Edition. Link

-

Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Communications. Link

Sources

Application Notes & Protocols for Late-Stage Functionalization Using 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene

Introduction: The Strategic Value of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene in Modern Synthesis

Late-stage functionalization (LSF) represents a paradigm shift in the synthesis of complex molecules, particularly within drug discovery and materials science.[1][2] It is the practice of introducing chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of advanced intermediates without the need for lengthy, de novo synthesis.[2] This approach is invaluable for structure-activity relationship (SAR) studies, where fine-tuning molecular properties can dramatically improve the efficacy and safety profile of a drug candidate.[3]

A key challenge in LSF is the availability of building blocks that offer multiple, orthogonal points for chemical modification. This guide introduces 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene , a uniquely functionalized aromatic scaffold designed for precisely this purpose. This reagent features three distinct functional elements on a benzene core:

-

Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the aromatic ring and, critically, can be reduced to an amine to unlock a second stage of functionalization.

-

Trifluoromethoxy (-OCF3) Group: A highly sought-after moiety in medicinal chemistry. The -OCF3 group is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, often leading to better pharmacokinetic properties.[4][5]

The strategic arrangement of these groups—particularly the sterically influential 1,2,3-substitution pattern—makes this reagent a powerful tool for accessing novel chemical space. These application notes provide a comprehensive technical guide to its properties, reactivity, and use in key LSF protocols.

Reagent Profile and Safety

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

Physicochemical and Spectroscopic Data

The data presented below is based on the analysis of its constituent functional groups and data from structurally similar compounds.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene | - |

| Molecular Formula | C₇H₃BrF₃NO₃ | Derived from structure |

| Molecular Weight | 288.00 g/mol | Derived from formula |

| Appearance | Expected to be a colorless to pale yellow solid or oil | Analogy to similar nitroaromatics[6] |

| ¹H NMR (CDCl₃) | Expect three signals in the aromatic region (approx. 7.5-8.5 ppm), likely complex multiplets or doublets of doublets due to H-H and H-F coupling. | Standard chemical shift ranges |

| ¹⁹F NMR (CDCl₃) | Expect a singlet around -58 to -60 ppm. | Typical range for Ar-OCF₃ groups |

| ¹³C NMR (CDCl₃) | Expect seven signals: six aromatic carbons and one quartet for the -OCF₃ carbon (J ≈ 250-260 Hz). | Standard chemical shift ranges |

| Mass Spec (EI) | M⁺ peak at m/z 287/289 (approx. 1:1 ratio due to Br isotopes). Fragmentation may show loss of NO₂ (46) and OCF₃ (85). | Based on isotopic abundance of Bromine |

Safety and Handling

This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. Assume it is hazardous until proven otherwise. Safety data is extrapolated from analogous compounds like 1-bromo-3-nitrobenzene and trifluoromethoxybenzene derivatives.[7][8]

| Hazard Category | Precautionary Measures and Response | Reference |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][9] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. In case of contact, wash with plenty of water. | [8][10] |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8][10] |

| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. Keep away from heat and incompatible materials like strong oxidizing agents. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |

Core Reactivity and Mechanistic Considerations

The utility of 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene arises from the predictable reactivity of its aryl bromide handle, which is electronically influenced by the potent nitro and trifluoromethoxy substituents. These electron-withdrawing groups render the aromatic ring electron-deficient, which has important consequences for the key step in many cross-coupling reactions: oxidative addition. For a Pd(0) catalyst, oxidative addition into the C-Br bond is generally accelerated for electron-deficient aryl halides. However, the steric bulk from the ortho -OCF₃ group may temper this effect, necessitating careful selection of ligands to facilitate the reaction.

The workflow below illustrates the strategic application of this reagent in a two-stage diversification approach.

Caption: Two-stage diversification strategy using the title reagent.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[11] The protocol below is optimized for an electron-deficient, sterically hindered aryl bromide.

Rationale for Conditions:

-

Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen.[11] These "Buchwald-type" ligands are known to facilitate oxidative addition and reductive elimination for challenging substrates.

-

Base: A moderately strong base like K₃PO₄ or K₂CO₃ is used. Stronger bases like hydroxides can sometimes lead to decomposition of boronic acids. The base activates the boronic acid for transmetalation.[12]

-

Solvent: A biphasic system like dioxane/water or a polar aprotic solvent like DMF is effective for dissolving both the organic and inorganic reagents.[12]

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.5 mol %). Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) to the flask to achieve a substrate concentration of ~0.1 M.

-

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. For ¹⁹F NMR monitoring, an aliquot can be taken, diluted, and analyzed directly, observing the shift of the -OCF₃ signal from starting material to product.[13]

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14]

Rationale for Conditions:

-

Catalyst System: The choice of ligand is critical. For coupling with primary or secondary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often highly effective, promoting both the amination and the final reductive elimination step.[15]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active palladium-amido complex.[16]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Caption: Key steps in the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

-

Substrate Addition: Add 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a substrate concentration of ~0.2 M.

-

Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

-

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired arylamine product.

Application Protocol 3: Post-Coupling Nitro Group Reduction

Once the C-C or C-N bond is formed, the nitro group can be reduced to a primary amine, providing a new handle for diversification.

Rationale for Conditions:

-

Method 1 (Catalytic Hydrogenation): This is a clean and high-yielding method. Palladium on carbon (Pd/C) is a standard catalyst. It is often necessary to perform this reaction at elevated pressure to achieve full conversion.

-

Method 2 (Chemical Reduction): For substrates that may be sensitive to hydrogenation (e.g., containing alkenes or alkynes), chemical reducing agents like tin(II) chloride (SnCl₂) in HCl/EtOH or iron powder in acetic acid are effective and classic alternatives.

Step-by-Step Protocol (using SnCl₂)

-

Setup: To a round-bottom flask, add the nitro-aryl compound (1.0 equiv) and dissolve it in ethanol (EtOH).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete in 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and carefully pour it over ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting aniline can often be used without further purification or can be purified by column chromatography if necessary.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough or has degraded. 4. Ligand is not suitable for the substrate. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure all solvents are properly degassed and dried; maintain a positive inert gas pressure. 3. Use a fresh bottle of base (especially NaOtBu). 4. Screen other ligands (e.g., try RuPhos instead of XPhos, or vice-versa). |

| Formation of Debrominated Byproduct | 1. Presence of water or protic impurities. 2. (Suzuki) Premature protodeborylation of the boronic acid. | 1. Rigorously dry all reagents and solvents. 2. Use a different base (e.g., KF) or consider using a more stable boronic ester (e.g., MIDA or pinacol esters). |

| Formation of Homocoupled Byproducts | (Suzuki) The boronic acid is homocoupling (R'-R'). | Lower the reaction temperature; ensure slow addition of reagents if necessary; check the purity of the boronic acid. |

| Difficult Purification | Product co-elutes with ligand or byproducts. | Modify the solvent system for chromatography; consider a different workup procedure (e.g., an acid wash to remove basic ligands/amines). |

References

-

Metal-Free Defluorinative Arylation of Trifluoromethyl Alkenes via Photoredox Catalysis. The Royal Society of Chemistry.

-

Late-Stage C–H Functionalization of Azines. PMC.

-

Electrochemical Late-Stage Functionalization. Chemical Reviews - ACS Publications.

-

Late-stage functionalization. Wikipedia.

-

Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. ACS Publications.

-

1-Bromo-3-nitro-2-(trifluoromethyl)benzene. Benchchem.

-

Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PMC.

-

Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. Request PDF - ResearchGate.

-

An update on late-stage functionalization in today's drug discovery. Taylor & Francis Online.

-